N-(3-acetylphenyl)-3-methylbenzamide
CAS No.: 315669-99-9
Cat. No.: VC7478728
Molecular Formula: C16H15NO2
Molecular Weight: 253.301
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 315669-99-9 |
|---|---|
| Molecular Formula | C16H15NO2 |
| Molecular Weight | 253.301 |
| IUPAC Name | N-(3-acetylphenyl)-3-methylbenzamide |
| Standard InChI | InChI=1S/C16H15NO2/c1-11-5-3-7-14(9-11)16(19)17-15-8-4-6-13(10-15)12(2)18/h3-10H,1-2H3,(H,17,19) |
| Standard InChI Key | LTDSQOGEXBLHTH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C(=O)C |
Introduction
Chemical Structure and Molecular Characteristics
N-(3-Acetylphenyl)-3-methylbenzamide belongs to the benzamide class of compounds, featuring a central amide bond connecting two aromatic rings. The 3-acetylphenyl group is attached to the nitrogen atom of the benzamide, while a methyl group substitutes the benzamide’s meta position. This arrangement confers distinct electronic and steric properties, influencing its solubility, stability, and intermolecular interactions .
Synthesis and Optimization
Synthetic Routes
The primary synthesis method involves the acylation of 3-methylbenzoic acid with 3-acetylaniline, mediated by coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. This method aligns with broader protocols for benzamide synthesis, where carboxylate activation is critical for amide bond formation.
Table 1: Synthesis Conditions for N-(3-Acetylphenyl)-3-Methylbenzamide
| Component | Role | Quantity | Conditions |
|---|---|---|---|
| 3-Methylbenzoic acid | Carboxylic acid | 1.0 equiv | Anhydrous DCM, 0°C → RT |
| 3-Acetylaniline | Amine | 1.1 equiv | Stirring, 24 hours |
| DCC | Coupling agent | 1.2 equiv | Nitrogen atmosphere |
| DMAP | Catalyst | 0.1 equiv | Room temperature |
The reaction proceeds via the formation of an active ester intermediate, followed by nucleophilic attack by the aniline’s amine group. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol, yielding >90% purity .
Physicochemical Properties
Solubility and Stability
N-(3-Acetylphenyl)-3-methylbenzamide exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Its stability under ambient conditions is attributed to the absence of hydrolytically labile groups, though prolonged exposure to strong acids/bases may cleave the amide bond.
Table 2: Key Physicochemical Parameters
| Property | Value | Method |
|---|---|---|
| Melting Point | Not reported | — |
| LogP (Partition Coeff.) | 3.45 | Computed (PubChem) |
| TPSA (Topological PSA) | 46.17 Ų | Computed |
| Rotatable Bonds | 3 | PubChem |
Chemical Reactivity and Derivatives
Functional Group Transformations
The acetyl group on the phenyl ring is susceptible to nucleophilic attack, enabling reactions such as:
-
Reduction: Conversion to a hydroxyl group using NaBH/CeCl.
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Condensation: Formation of Schiff bases with primary amines.
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Oxidation: Potential epoxidation of the methyl group under radical conditions.
Comparative Analysis with Analogues
Replacing the acetyl group with a nitro or methoxy moiety alters electronic density, impacting binding affinities in biological assays. For instance, N-(3-nitrophenyl)-3-methylbenzamide shows enhanced reactivity in electrophilic substitution but reduced solubility .
Future Directions
Synthetic Chemistry
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Develop enantioselective routes using chiral catalysts.
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Explore microwave-assisted synthesis to reduce reaction times .
Pharmacological Development
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Conduct high-throughput screening against cancer cell lines.
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Investigate prodrug formulations to enhance bioavailability.
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